4-Hydrazinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinylpyrimidine is an organic compound with the molecular formula C4H6N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to the fourth position of the pyrimidine ring. This structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
4-Hydrazinopyrimidine is a versatile compound with a broad spectrum of biological activities. It’s known that hydrazinopyrimidine derivatives can interact with various enzymes and proteins, influencing cellular functions .
Mode of Action
The exact mode of action of 4-Hydrazinopyrimidine is not fully understood. It’s believed that the compound interacts with its targets, leading to changes in their function. This interaction can result in a variety of effects, depending on the specific target and the cellular context .
Biochemical Pathways
4-Hydrazinopyrimidine can potentially affect multiple biochemical pathways due to its broad range of biological activities. For instance, it’s known that pyrimidine derivatives can influence pathways related to DNA and RNA synthesis, lipid metabolism, and carbohydrate metabolism .
Result of Action
The molecular and cellular effects of 4-Hydrazinopyrimidine’s action can vary widely, depending on the specific targets and pathways it affects. Some hydrazinopyrimidine derivatives have shown antimicrobial, antifungal, and antioxidant activities . .
Biochemical Analysis
Biochemical Properties
4-Hydrazinopyrimidine plays a significant role in biochemical reactions. It is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Cellular Effects
The effects of 4-Hydrazinopyrimidine on cellular processes are not fully understood. It is known that the compound can influence cell function. For instance, it has been used to synthesize derivatives that have shown potent anti-inflammatory activities both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of 4-Hydrazinopyrimidine involves its ability to react with other compounds to form new derivatives. For example, it can react with hydrazine hydrate to form 2-hydrazinylpyrimidine derivatives . These derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be used to synthesize other compounds that have shown potent anti-inflammatory and antioxidant activities .
Metabolic Pathways
It is known that the compound can react with other compounds to form new derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in ethanol as a solvent, yielding this compound after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-Hydrazinylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- 4-Amino-6-(2-benzylidenehydrazinyl)-pyrimidine-5-carbonitrile
- 4-Amino-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile
- 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile
Comparison: Compared to these similar compounds, 4-Hydrazinylpyrimidine is unique due to its specific hydrazine substitution at the fourth position of the pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
pyrimidin-4-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEQDFYXVYQLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22930-71-8 |
Source
|
Record name | 4-HYDRAZINOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.